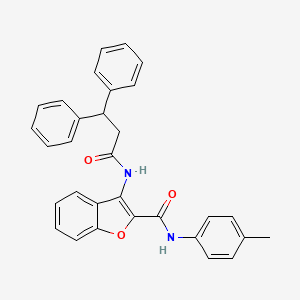
3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C31H26N2O3 and its molecular weight is 474.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its neuroprotective properties, antioxidant effects, and potential applications in pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzofuran moiety, which is significant for its biological activity.
Neuroprotective Effects
Recent studies have indicated that benzofuran derivatives exhibit neuroprotective effects against excitotoxicity, particularly in neuronal cell cultures. For instance, a related study synthesized various benzofuran derivatives and evaluated their efficacy against NMDA-induced neuronal damage. Among these, compounds with specific substitutions showed significant protective effects at concentrations around 100 μM .
- Key Findings:
- Compounds with -CH3 and -OH substitutions demonstrated enhanced neuroprotective activity.
- The most potent compound exhibited effects comparable to memantine, a known NMDA antagonist.
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been extensively studied. In vitro assays have shown that certain derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal tissues .
- Mechanism:
- The antioxidant activity is attributed to the ability of these compounds to neutralize free radicals, thereby preventing oxidative stress-related neuronal damage.
Study on Benzofuran Derivatives
A comprehensive study was conducted to evaluate the neuroprotective and antioxidant properties of synthesized benzofuran derivatives. The following table summarizes the results:
| Compound | Neuroprotective Activity (μM) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|
| 1f | 30 (comparable to memantine) | 72% |
| 1j | 100 | 65% |
| 1a | 50 | 58% |
Note: DPPH (1,1-diphenyl-2-picrylhydrazyl) is a common method for assessing antioxidant activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the benzofuran ring significantly influence biological activity. The presence of methyl (-CH3) and hydroxyl (-OH) groups enhances both neuroprotective and antioxidant effects.
Potential Applications
Given its biological activities, this compound has potential applications in:
- Neuropharmacology: As a candidate for treating neurodegenerative diseases due to its neuroprotective properties.
- Antioxidant therapies: For conditions associated with oxidative stress.
Propriétés
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3/c1-21-16-18-24(19-17-21)32-31(35)30-29(25-14-8-9-15-27(25)36-30)33-28(34)20-26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBTUIZPSMTGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














